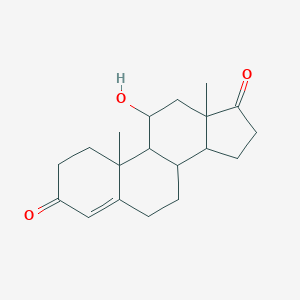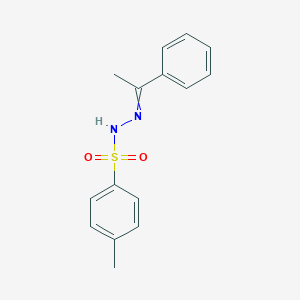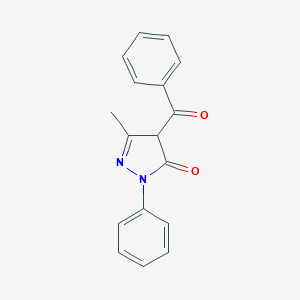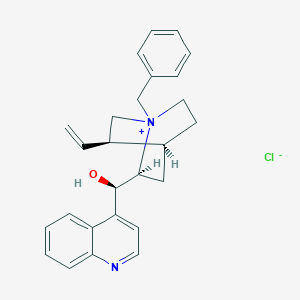
11b-Hydroxyandrost-4-ene-3,17-dione
Overview
Description
Mechanism of Action
Target of Action
11b-Hydroxyandrost-4-ene-3,17-dione is an endogenous, naturally occurring steroid and androgen prohormone . It belongs to the class of organic compounds known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones known to favor the development of masculine characteristics .
Mode of Action
It is closely related to adrenosterone (11-ketoandrostenedione; 11-KA4), 11-ketotestosterone (11-KT), and 11-ketodihydrotestosterone (11-KDHT), which are also produced in the adrenal glands .
Biochemical Pathways
This compound is involved in the biosynthesis of androgens, contributing to the development of masculine characteristics . It is also related to other steroids produced in the adrenal glands
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as an androgen prohormone. It may contribute to the development of masculine characteristics and have profound effects on scalp and body hair in humans . .
Biochemical Analysis
Biochemical Properties
These are 3-hydroxylated C19 steroid hormones . They are known to favor the development of masculine characteristics . They also show profound effects on scalp and body hair in humans .
Cellular Effects
11b-Hydroxyandrost-4-ene-3,17-dione is a naturally occurring steroid that is primarily produced in adrenal tissue . In diseases such as Cushing’s syndrome, adrenal-originated hyperandrogenism, and congenital adrenal hyperplasia, plasma this compound levels are very high .
Molecular Mechanism
It is known to have a certain affinity for activating the glucocorticoid receptor, thereby participating in the regulation of the body’s metabolism, immunity, and inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11b-Hydroxyandrost-4-ene-3,17-dione can be achieved through chemical synthesis or microbial hydroxylation of androst-4-ene-3,17-dione (AD).
Industrial Production Methods: Industrial production often relies on microbial biotransformation. For example, Mycobacterium neoaurum can convert natural sterols into androst-4-ene-3,17-dione, which is then hydroxylated by Aspergillus ochraceus to produce this compound . This two-step one-pot microbial transformation is efficient and yields high-purity crystalline products .
Chemical Reactions Analysis
Types of Reactions: 11b-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Formation of 11b-hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions on the steroid nucleus
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or alkylating agents under controlled conditions
Major Products:
11-Ketoandrostenedione: Formed through oxidation.
11b-Hydroxy derivatives: Result from reduction reactions
Scientific Research Applications
11b-Hydroxyandrost-4-ene-3,17-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Serves as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling.
Industry: Utilized in the production of steroid pharmaceuticals, including halogenated corticoids.
Comparison with Similar Compounds
- Adrenosterone (11-ketoandrostenedione)
- 11-Ketotestosterone
- 11-Ketodihydrotestosterone
Comparison: 11b-Hydroxyandrost-4-ene-3,17-dione is unique due to its specific hydroxylation at the 11b position, which distinguishes it from other similar compounds. This hydroxylation impacts its biological activity and its role as a precursor in steroid biosynthesis .
Properties
IUPAC Name |
11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCUHXPGYUMQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-33-0 | |
| Record name | MLS002638098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)



![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)

